(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine
Description
Properties
Molecular Formula |
C17H19FN2 |
|---|---|
Molecular Weight |
270.34 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C17H19FN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2/t16-,17+/m1/s1 |
InChI Key |
XWQQHNDVAHVAEZ-SJORKVTESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)F |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares “(3R,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine” with structurally related pyrrolidine and amine derivatives:
*Purity inferred from analogous compounds in and .
Key Differences and Implications
Substituent Effects: 4-Fluorophenyl vs. Trifluoromethyl: The 4-fluorophenyl group in the target compound provides aromaticity and bulk, favoring hydrophobic interactions in binding pockets. Fluorine Position: The direct substitution of fluorine on the pyrrolidine ring () simplifies the structure but eliminates aromatic interactions, likely reducing target affinity compared to the fluorophenyl analog.
Stereochemistry :
- The (3R,4S) configuration is distinct from the (3S,4R) enantiomer in . Such stereochemical differences can drastically alter receptor binding, as seen in drugs like levocetirizine vs. cetirizine.
Functional Group Diversity :
- The pyridinylmethyl group in introduces a basic nitrogen, improving water solubility and enabling coordination with metal ions or acidic residues in enzymes. This contrasts with the benzyl group in the target compound, which prioritizes lipophilicity .
Preparation Methods
Cyclization of Linear Precursors
A common route involves cyclizing γ-amino alcohols or δ-amino esters. For example, 1-benzyl-3,4-epoxy-pyrrolidine intermediates can undergo ring-opening with fluorophenyl nucleophiles. In a protocol adapted from, hydrogenation of a diol precursor (e.g., (3S,4S)-1-benzylpyrrolidine-3,4-diol) in ethanol with palladium-carbon and acetic acid under hydrogen (40 psi) yields a pyrrolidine intermediate, which is subsequently functionalized.
Reaction Conditions :
Stereoselective [3+2] Cycloadditions
Chiral auxiliaries or organocatalysts enable enantioselective pyrrolidine formation. For instance, azomethine ylide cycloadditions with fluorophenyl-substituted dipolarophiles can construct the pyrrolidine ring while installing the 4-fluorophenyl group.
Introduction of the 4-Fluorophenyl Group
Suzuki-Miyaura Cross-Coupling
A boronic acid derivative of 4-fluorophenyl can couple with a brominated pyrrolidine intermediate. This method, analogous to, uses palladium catalysis under mild conditions:
Typical Protocol :
Nucleophilic Aromatic Substitution
Electron-deficient aryl halides undergo substitution with pyrrolidine enolates. However, the 4-fluorophenyl group’s electron-withdrawing nature necessitates activated substrates (e.g., nitro or triflate leaving groups).
Amine Functionalization and Stereochemical Control
Reductive Amination
A ketone intermediate (e.g., (3R)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-one) is reduced stereoselectively to the amine. Catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP) achieves high enantiomeric excess (ee):
Conditions :
Resolution via Diastereomeric Salt Formation
Racemic amines are resolved using chiral acids (e.g., dibenzoyl-L-tartaric acid), as demonstrated in. The (3R,4S) isomer forms a less-soluble salt, enabling isolation by crystallization.
Example :
- Racemate: (±)-1-Benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine
- Resolving Agent: Dibenzoyl-L-tartaric acid
- Solvent: Isopropanol
- Optical Purity: 99.8% ee after recrystallization.
Integrated Synthetic Routes
Route 1: Sequential Cyclization and Cross-Coupling
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3R,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine, and how can reaction conditions be optimized for higher enantiomeric purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including ring-forming strategies like [3+2] cycloadditions or reductive amination. Key steps:
Pyrrolidine Core Formation : Use chiral auxiliaries or enantioselective catalysis to control stereochemistry at C3 and C2.
Substituent Introduction : Coupling of 4-fluorophenyl and benzyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
Purification : Chiral chromatography (e.g., HPLC with amylose-based columns) or crystallization with resolving agents improves enantiomeric excess (ee) .
- Optimization : Adjust solvent polarity (e.g., THF vs. DMF), temperature (-20°C to 80°C), and catalyst loading (e.g., 1–5 mol% Pd for cross-couplings). Yields >80% and ee >95% are achievable with iterative screening .
Q. What spectroscopic and crystallographic methods are most reliable for confirming the stereochemistry and purity of this compound?
- Analytical Workflow :
- NMR : H and C NMR to confirm substituent positions (e.g., 4-fluorophenyl aromatic signals at δ 7.2–7.4 ppm). NOESY detects spatial proximity of benzyl and fluorophenyl groups .
- X-Ray Crystallography : Single-crystal diffraction (e.g., SHELX refinement) resolves absolute configuration. A related fluorophenyl-pyrrolidine analog showed C–C bond lengths of 1.52–1.55 Å and dihedral angles of 85–90° between aromatic rings .
- HPLC-MS : Chiral columns (e.g., Chiralpak IA) and ESI-MS ([M+H]+ m/z 311.2) validate purity and molecular weight .
Q. How does the 4-fluorophenyl substituent influence the compound’s physicochemical properties and biological activity?
- Physicochemical Impact :
- Lipophilicity : Fluorine increases logP (predicted +0.5 vs. non-fluorinated analogs), enhancing membrane permeability.
- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vitro (e.g., t₁/₂ > 2 hours in liver microsomes) .
- Biological Relevance : The 4-fluorophenyl group enhances binding to aromatic-rich enzyme pockets (e.g., kinases or GPCRs). In a related compound, this moiety improved IC₅₀ by 10-fold compared to phenyl analogs .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across different assays be systematically resolved?
- Troubleshooting Framework :
Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), ionic strength, and detergent effects (e.g., Tween-20). For example, fluorophenyl-containing amines show pH-dependent solubility, altering apparent IC₅₀ .
Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics (KD, kon/koff). A study on a similar pyrrolidine amine reported KD = 12 nM via SPR, resolving discrepancies from cell-based assays .
Metabolite Interference : Perform LC-MS/MS to identify degradation products (e.g., N-debenzylation under oxidative conditions) .
Q. What strategies are effective for resolving enantiomers during scale-up synthesis, and how do they impact pharmacological profiles?
- Enantiomer Separation :
- Dynamic Kinetic Resolution : Use palladium catalysts with chiral ligands (e.g., BINAP) to invert stereochemistry in situ.
- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively acylate one enantiomer (e.g., 90% ee achieved in 24 hours) .
- Pharmacological Impact : The (3R,4S) enantiomer showed 50-fold higher affinity for serotonin receptors (5-HT2A) vs. (3S,4R) in a radioligand binding assay .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- In Silico Workflow :
Docking Studies : Use Schrödinger Glide to predict binding poses in target proteins (e.g., MDM2-p53 interface).
QSAR Analysis : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with activity. A QSAR model for fluorophenyl-pyrrolidines achieved R² = 0.89 for kinase inhibition .
ADMET Prediction : SwissADME predicts BBB permeability (TPSA < 60 Ų) and CYP inhibition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
